Validated HPLC Linearity and Quantification Range for Tegoprazan Impurity A (1-Benzyl-5-formyl-2-methylimidazole)
In a validated high-performance liquid chromatography (HPLC) method for quantifying impurities in Tegoprazan, 1-Benzyl-5-formyl-2-methylimidazole (designated as Impurity A) demonstrated a specific, linear calibration range. This validated range is a critical quantitative parameter for accurate impurity quantification and method validation [1].
| Evidence Dimension | HPLC Method Linearity Range |
|---|---|
| Target Compound Data | Linear range: 0.1071–10.71 µg/mL (r = 1.000) |
| Comparator Or Baseline | Tegoprazan Impurity B: 0.1095–10.95 µg/mL (r = 1.000); Impurity C: 0.0961–9.61 µg/mL (r = 0.9999); Impurity D: 0.1152–11.52 µg/mL (r = 0.9999) |
| Quantified Difference | The lower limit of quantification (LLOQ) for Impurity A (0.1071 µg/mL) is comparable to but distinct from Impurity B (0.1095 µg/mL) and Impurity D (0.1152 µg/mL), with a superior correlation coefficient (r=1.000) compared to Impurity C (r=0.9999). |
| Conditions | HPLC analysis performed on a CAPCELL CORE C18 column (4.6 mm × 75 mm, 2.7 µm) with a gradient mobile phase of ammonium dihydrogen phosphate buffer and acetonitrile; flow rate 0.7 mL/min; detection at 218 nm; column temperature 45°C. |
Why This Matters
Procurement of this specific compound is required for laboratories that must adhere to or replicate this validated HPLC method for Tegoprazan quality control, as the method's performance characteristics (linearity, LLOQ) are established for this specific analyte and are not interchangeable with other impurities or non-certified analogs.
- [1] Zhang, L., Xu, S., Bai, Q., Wang, L., Shen, Y., & Ma, S. (2025). Determination of Four Related Substances in Tegoprazan by HPLC. Separation Science Plus, 8(9), 1-8. View Source
